molecular formula C10H18O2 B13315513 1-Ethoxycycloheptane-1-carbaldehyde

1-Ethoxycycloheptane-1-carbaldehyde

Cat. No.: B13315513
M. Wt: 170.25 g/mol
InChI Key: ZVLLUTWEZKPCJW-UHFFFAOYSA-N
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Description

1-Ethoxycycloheptane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes It features a seven-membered ring with an ethoxy group and an aldehyde functional group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethoxycycloheptane-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of cycloheptanone with ethyl orthoformate in the presence of an acid catalyst to form the ethoxy derivative. This intermediate is then subjected to oxidation to introduce the aldehyde functional group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxycycloheptane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: 1-Ethoxycycloheptane-1-carboxylic acid.

    Reduction: 1-Ethoxycycloheptanol.

    Substitution: Various substituted cycloheptane derivatives depending on the reagents used.

Scientific Research Applications

1-Ethoxycycloheptane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-ethoxycycloheptane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially altering their activity. The ethoxy group may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptane: A simple seven-membered ring without functional groups.

    Cycloheptanone: A seven-membered ring with a ketone functional group.

    1-Ethoxycyclohexane-1-carbaldehyde: A six-membered ring analog with similar functional groups.

Uniqueness

1-Ethoxycycloheptane-1-carbaldehyde is unique due to its combination of a seven-membered ring, an ethoxy group, and an aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1-ethoxycycloheptane-1-carbaldehyde

InChI

InChI=1S/C10H18O2/c1-2-12-10(9-11)7-5-3-4-6-8-10/h9H,2-8H2,1H3

InChI Key

ZVLLUTWEZKPCJW-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCCCC1)C=O

Origin of Product

United States

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